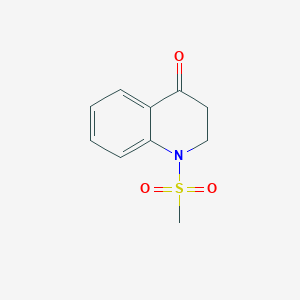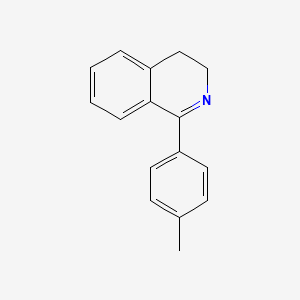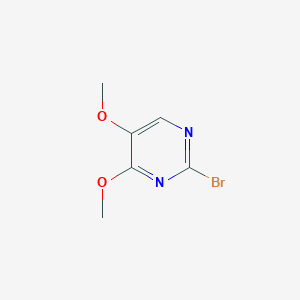
Methyl 2-((trimethylsilyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((trimethylsilyl)methyl)benzoate is an organic compound characterized by the presence of a benzoate ester group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((trimethylsilyl)methyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst . . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly compared to traditional liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((trimethylsilyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((trimethylsilyl)methyl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-((trimethylsilyl)methyl)benzoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Lacks the trimethylsilyl group and is more commonly used in fragrances and as a solvent.
Trimethylsilyl benzoate: Contains a trimethylsilyl group attached directly to the benzoate, offering different reactivity and applications.
Uniqueness
Methyl 2-((trimethylsilyl)methyl)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for specialized applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
97729-12-9 |
|---|---|
Molekularformel |
C12H18O2Si |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
methyl 2-(trimethylsilylmethyl)benzoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)11-8-6-5-7-10(11)9-15(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
PKYHEBNCHVLDEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)




![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)



